molecular formula C11H13BrN2 B13703684 4-Bromo-6-(tert-butyl)benzimidazole

4-Bromo-6-(tert-butyl)benzimidazole

Cat. No.: B13703684
M. Wt: 253.14 g/mol
InChI Key: VLSJDVIJEMKUSG-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)benzimidazole: is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom at the 4-position and a tert-butyl group at the 6-position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and tert-butylation. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with tert-butyl isocyanide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The presence of the bromine atom and tert-butyl group can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(tert-butyl)benzimidazole is unique due to the presence of both the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity. These functional groups can influence its binding affinity, specificity, and overall effectiveness in various applications .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

4-bromo-6-tert-butyl-1H-benzimidazole

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)7-4-8(12)10-9(5-7)13-6-14-10/h4-6H,1-3H3,(H,13,14)

InChI Key

VLSJDVIJEMKUSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)Br)N=CN2

Origin of Product

United States

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